N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methylisoxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-3-methyl-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-3-21-14-8-7-13(19-17(22)15-9-10(2)20-24-15)11-5-4-6-12(16(11)14)18(21)23/h4-9H,3H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMYQDPXKLZYFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC(=NO4)C)C=CC=C3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methylisoxazole-5-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound consists of a benzo[cd]indole moiety fused with an isoxazole ring, which contributes to its biological activity. The molecular formula is with a molecular weight of approximately 302.34 g/mol. Its structural representation is critical for understanding its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 302.34 g/mol |
| Structural Features | Benzo[cd]indole, Isoxazole |
| Solubility | Soluble in DMSO |
Research indicates that this compound exhibits various biological activities:
- Antitumor Activity : The compound has shown significant cytotoxic effects against various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the PI3K/Akt pathway.
- Anti-inflammatory Effects : Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in macrophage models, suggesting potential applications in treating inflammatory diseases.
- Antimicrobial Properties : Preliminary assays indicate that it possesses antimicrobial activity against several bacterial strains, potentially making it a candidate for developing new antibiotics.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Variations in substituents on the benzo[cd]indole and isoxazole rings can significantly affect potency and selectivity:
| Compound Variation | Biological Activity |
|---|---|
| N-(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-nitrobenzamide | Enhanced antitumor activity due to electron-withdrawing effects |
| N-(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-y)-2-(2-thienyl)-4-quino-linecarboxamide | Increased selectivity for specific cancer cell lines |
Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of this compound in vitro using MCF-7 breast cancer cells. The compound exhibited an IC50 value of 25 µM after 48 hours of treatment, indicating potent cytotoxicity compared to control groups.
Study 2: Anti-inflammatory Mechanism
In another investigation, the compound was tested for its ability to modulate inflammatory responses in LPS-stimulated macrophages. Results showed a significant reduction in NO production (up to 60% inhibition at 10 µM), suggesting its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally or functionally related compounds from the evidence, emphasizing their synthesis, bioactivity, and structure-activity relationships (SAR):
Structural Analogues
Bioactivity and SAR
- Hydrophobic Interactions :
- Polar Interactions :
Docking and Rational Design
- Molecular docking revealed that SPD304 adopts a U-shaped conformation in TNF-α’s hydrophobic pocket, while EJMC-1 and 4e bind with additional polar interactions (e.g., H-bonds with Ser60 and Tyr59) .
- The queried compound’s 3-methylisoxazole group could mimic SPD304’s U-shaped geometry but lacks experimental validation in the evidence .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methylisoxazole-5-carboxamide, and what challenges arise during its multi-step synthesis?
- Methodological Answer : The synthesis typically involves constructing the benzo[cd]indole core via cyclization reactions, followed by coupling with the 3-methylisoxazole-5-carboxamide moiety. Key steps include:
- Indole Core Formation : Cyclocondensation of substituted anilines with ketones or aldehydes under acidic conditions .
- Amide Coupling : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the indole and isoxazole fragments .
- Challenges : Low yields in cyclization steps due to steric hindrance from the ethyl group at the 1-position of the indole ring. Purification requires HPLC or column chromatography due to byproduct formation .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use orthogonal analytical techniques:
- NMR Spectroscopy : Confirm proton environments (e.g., ethyl group at δ ~1.3 ppm, aromatic protons in the benzo[cd]indole ring) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]+ calculated for C₂₀H₁₈N₃O₃: 348.1348) .
- X-ray Crystallography : Resolve 3D conformation, critical for understanding π-π stacking interactions in the indole core .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer :
- In vitro Cytotoxicity : Screen against cancer cell lines (e.g., HepG2, MCF-7) using MTT assays .
- Enzyme Inhibition : Test against kinases (e.g., GSK-3β) via fluorescence polarization assays .
- Solubility and Stability : Assess in PBS (pH 7.4) and simulated gastric fluid to guide dosing in follow-up studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s inhibitory potency against RORγ or BET bromodomains?
- Methodological Answer :
- Core Modifications : Replace the ethyl group with bulkier substituents (e.g., isopropyl) to enhance hydrophobic interactions with target pockets .
- Isoxazole Substitutions : Introduce electron-withdrawing groups (e.g., Cl, F) at the 3-methyl position to improve binding affinity .
- In silico Docking : Use Schrödinger Suite or AutoDock to model interactions with RORγ’s ligand-binding domain, prioritizing residues like Arg364 and Tyr377 .
Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?
- Methodological Answer :
- Orthogonal Assays : Compare results from fluorescence-based assays with SPR (surface plasmon resonance) to rule out false positives from compound autofluorescence .
- Standardized Protocols : Control variables like DMSO concentration (<1%) and cell passage number to minimize batch effects .
- Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., 2-oxo-1,2-dihydrobenzo[cd]indole sulfonamides) to identify trends .
Q. How can metabolic stability and pharmacokinetic (PK) properties be improved for in vivo studies?
- Methodological Answer :
- Prodrug Design : Mask the carboxamide group with ester prodrugs to enhance oral bioavailability .
- Microsomal Stability Assays : Incubate with liver microsomes (human/rodent) to identify metabolic hotspots (e.g., CYP3A4-mediated oxidation of the ethyl group) .
- Formulation Optimization : Use lipid nanoparticles or cyclodextrins to improve aqueous solubility .
Contradictory Data and Troubleshooting
Q. Why might this compound exhibit variable efficacy in mitochondrial assays (e.g., conflicting results in ROS inhibition)?
- Methodological Answer :
- Mitochondrial Membrane Potential : Use JC-1 dye or TMRM to confirm compound effects on ΔΨm, as variability may stem from differences in cell type (e.g., primary vs. immortalized cells) .
- Redox Interference : Pre-treat cells with antioxidants (e.g., NAC) to isolate ROS-specific effects from assay artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
